

The Structure-Activity Relationship of JWH-011 and its Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **JWH 011**

Cat. No.: **B597868**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic cannabinoid JWH-011 and its related analogs, focusing on their structure-activity relationships (SAR) at the cannabinoid receptors CB1 and CB2. The information presented is intended to inform research and drug development efforts by providing key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Introduction to JWH-011 and its Analogs

JWH-011 is a synthetic cannabinoid belonging to the naphthoylindole family. It is characterized by a 2-methyl-1-(1-methylhexyl)-1H-indol-3-yl group linked to a naphthalen-1-ylmethanone moiety. Understanding the SAR of JWH-011 and its analogs is crucial for predicting their potency, selectivity, and potential physiological effects. The primary molecular targets of these compounds are the cannabinoid receptors CB1, predominantly found in the central nervous system, and CB2, primarily expressed in the immune system.

Comparative Analysis of Receptor Binding and Functional Activity

The binding affinity (K_i) and functional potency (EC_{50}) of synthetic cannabinoids are critical parameters for evaluating their pharmacological profiles. The following table summarizes the available data for JWH-011's parent compound, JWH-004, and other relevant JWH analogs.

While direct experimental values for JWH-011 are not readily available in the literature, its affinity can be estimated based on the known effects of 2-methylation on the naphthoylindole scaffold. Studies have shown that 2-methylation of N-alkylindoles typically leads to a 2- to 4-fold decrease in affinity for both CB1 and CB2 receptors compared to their unmethylated counterparts[1].

Compound	N-Alkyl Chain	2-Indole Methylation	Naphthoyl Substitution	CB1 Ki (nM)	CB2 Ki (nM)	Functional Activity (EC50/Emax)
JWH-004	n-Hexyl	No	None	48	4.02	-
JWH-011 (estimated)	1-Methylhexyl	Yes	None	~96 - 192	~8 - 16	-
JWH-018	n-Pentyl	No	None	9.00	2.94	Full agonist at CB1
JWH-073	n-Butyl	No	None	8.9	12.9	Full agonist at CB1
JWH-122	n-Pentyl	No	4-Methyl	0.69	-	High CB1 affinity
JWH-210	n-Pentyl	No	4-Ethyl	0.46	-	High CB1 affinity

Key Structure-Activity Relationship Observations

Several structural modifications have been shown to significantly impact the affinity and activity of JWH analogs:

- **N-Alkyl Chain Length:** The length of the N-alkyl chain on the indole ring is a critical determinant of cannabinoid receptor affinity. Optimal activity is generally observed with chain lengths of four to six carbons (e.g., n-butyl, n-pentyl, n-hexyl)[1].

- 2-Indole Methylation: The presence of a methyl group at the 2-position of the indole ring, as seen in JWH-011, generally reduces binding affinity for both CB1 and CB2 receptors by a factor of 2 to 4[1].
- Naphthoyl Ring Substitution: Modifications to the naphthoyl ring can significantly enhance binding affinity. For instance, the addition of a methyl or ethyl group at the 4-position of the naphthoyl ring, as in JWH-122 and JWH-210 respectively, results in compounds with very high CB1 receptor affinity[2][3].

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Materials:

- Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
- Radioligand: [^3H]CP-55,940.
- Test compounds (e.g., JWH-011 analogs).
- Binding buffer (50 mM Tris-HCl, 5 mM MgCl_2 , 1 mM CaCl_2 , 0.2% BSA, pH 7.4).
- Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand ($[^3\text{H}]$ CP-55,940).
- Allow the binding to reach equilibrium.

- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). Cannabinoid receptor agonists that couple to Gi/o proteins inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Materials:

- Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
- Forskolin (an adenylyl cyclase activator).
- Test compounds.
- cAMP assay kit (e.g., HTRF or LANCE).
- Cell culture medium and reagents.

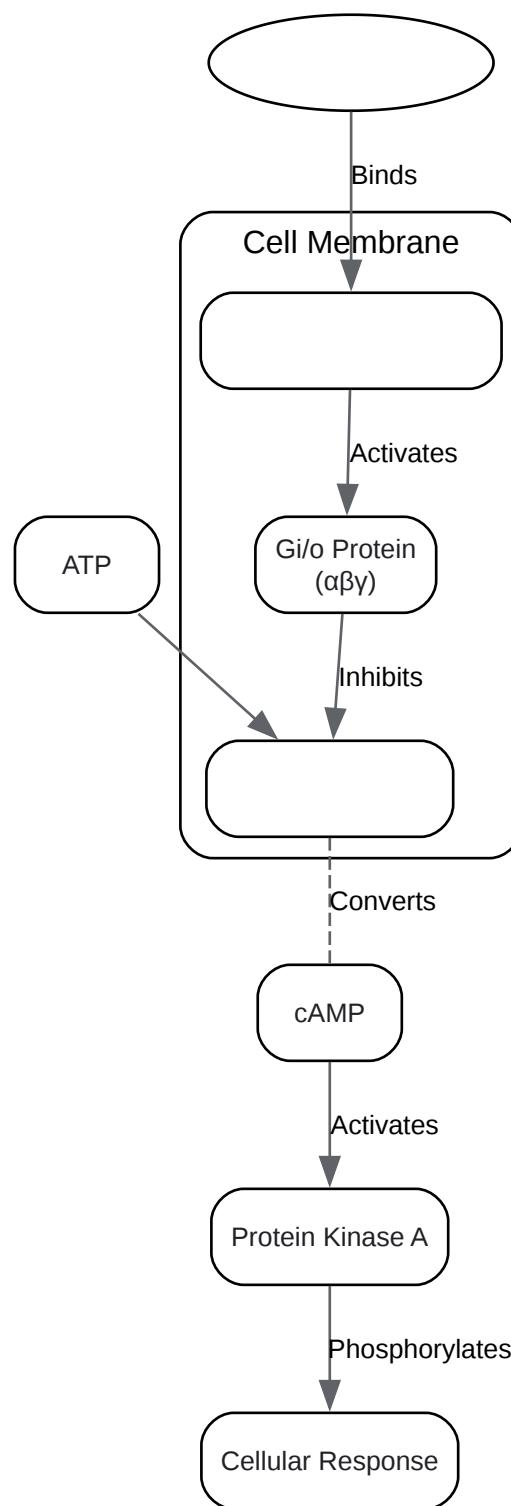
Procedure:

- Plate the cells in a multi-well plate and incubate.
- Pre-treat the cells with various concentrations of the test compound.
- Stimulate the cells with forskolin to induce cAMP production.

- Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the cAMP assay kit.
- The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured.
- Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

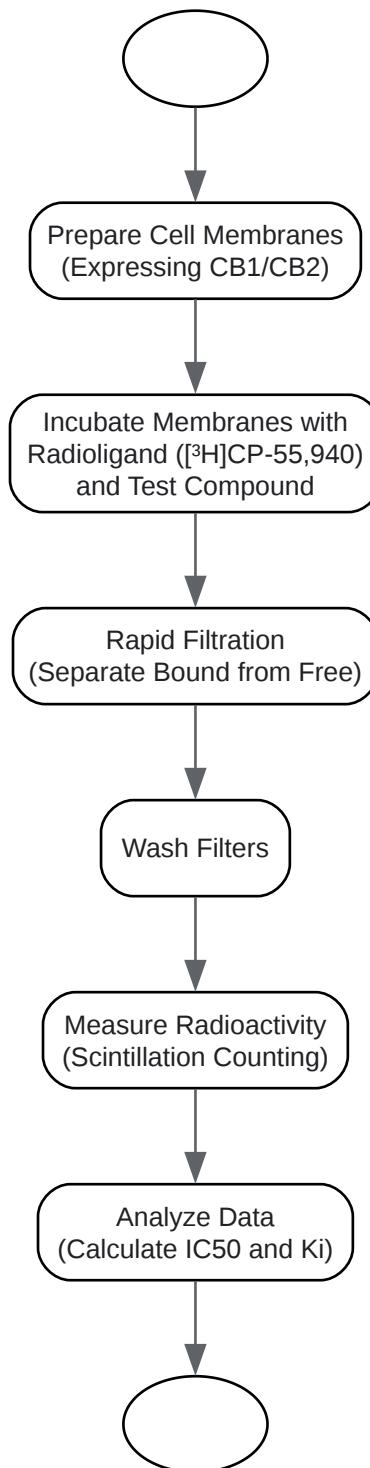
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for cannabinoid receptor agonists and a typical experimental workflow for a radioligand binding assay.



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Cannabinoid Receptor G-protein Signaling Pathway

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